2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound seems to be a derivative of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The molecular structure of your compound seems to be complex. It likely contains a thiazolo[5,4-d]thiazole core, which is an electron deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap .
Scientific Research Applications
Anti-Solvent Precipitation and Recrystallization
The compound’s structural analogs have been used in anti-solvent precipitation and recrystallization methods to study the formation of different crystal forms. This has implications for the pharmaceutical industry, where crystal form can affect drug solubility and bioavailability .
Synthesis of Functionalized Pyridines and Pyrimidines
While not directly related to the compound , similar chemical structures have been utilized in the synthesis of functionalized pyridines and pyrimidines. These compounds are important in medicinal chemistry for their diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of thiazolo[5,4-d]thiazole , which is known for its high oxidative stability and efficient intermolecular π–π overlap . .
Mode of Action
Based on its structural similarity to other thiazolo[5,4-d]thiazole derivatives, it can be hypothesized that it might interact with its targets through intermolecular π–π overlap
Biochemical Pathways
Thiazolo[5,4-d]thiazole derivatives have been used in the synthesis of semiconductors for plastic electronics , suggesting that they might interact with electron transport pathways
Pharmacokinetics
It is known that the compound has high oxidative stability , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its structural similarity to other thiazolo[5,4-d]thiazole derivatives, it might have similar effects, such as influencing electron transport
Action Environment
Given its high oxidative stability , it might be resistant to degradation in various environments
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c22-13-6-4-12(5-7-13)19(27)26-21-25-18-16(2-1-3-17(18)31-21)20(28)24-14-8-10-15(11-9-14)32(23,29)30/h4-11,16H,1-3H2,(H,24,28)(H2,23,29,30)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKROFLHXSLKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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